molecular formula C13H23NO3 B2898560 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol CAS No. 273376-39-9

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol

Cat. No.: B2898560
CAS No.: 273376-39-9
M. Wt: 241.331
InChI Key: WPHYDBXMMSEFTR-JGPRNRPPSA-N
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Description

Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS: 273207-58-2) is a bicyclic tertiary alcohol derivative with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the azabicyclo[3.2.1]octane scaffold. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of opioid receptor modulators, anticholinergics, and other bioactive molecules . Its exo configuration at the 3-methanol position ensures stereochemical stability, which is critical for pharmacological activity . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses . Industrial-grade and pharma-grade forms are available with ≥99% purity, supplied by manufacturers like Hangzhou Zhongqi Chem Co., Ltd. .

Properties

IUPAC Name

tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYDBXMMSEFTR-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129649
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273207-58-2
Record name 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be conducted using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol with structurally related azabicyclo compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications
This compound 273207-58-2 C₁₃H₂₃NO₃ Boc-protected N, exo-3-methanol 241.33 Opioid receptor modulation, intermediates
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) 120-29-6 C₈H₁₅NO N-methyl, 3-hydroxyl (endo) 141.21 Anticholinergic agents
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol 1403766-66-4 C₁₃H₂₃NO₃ Boc-protected N, 2-methanol 241.33 Synthetic intermediates
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane 273207-57-1 C₁₃H₂₁NO₂ Boc-protected N, 3-methylene 223.31 Precursor for functionalization
Endo-8-methyl-8-azabicyclo[3.2.1]octane-3-methanol 367-21-2379 C₉H₁₇NO N-methyl, endo-3-methanol 155.24 Drug impurities, metabolite studies

Physicochemical Properties

Property Exo-8-Boc-3-methanol Tropine 8-Boc-2-methanol
Boiling Point (°C) Not reported 233–235 Not reported
Solubility in DCM High Low High
LogP (Octanol-Water Partition) 1.85 0.32 1.78
Stability in Acidic Conditions Stable (Boc removal) Degrades Stable

Biological Activity

Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS Number: 273207-58-2) is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of approximately 241.33 g/mol. It belongs to the class of tropane alkaloids, which are known for their diverse biological activities, including effects on the central nervous system and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The compound features a bicyclic structure that is characteristic of the azabicyclo[3.2.1]octane scaffold. This unique architecture allows for specific interactions with biological targets, such as receptors and enzymes, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
CAS Number273207-58-2
Purity≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound's bicyclic structure facilitates binding to specific sites, modulating their activity and influencing physiological processes.

Potential Mechanisms Include:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, impacting signaling pathways.
  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered biological outcomes.

Case Studies and Research Findings

  • Tropane Alkaloid Derivatives:
    A study highlighted the significance of tropane alkaloids in drug discovery, emphasizing their potential in developing new therapeutic agents targeting neurological disorders . this compound serves as an important intermediate in synthesizing these derivatives.
  • Structure-Activity Relationship (SAR) Studies:
    Research has focused on modifying the azabicyclo scaffold to enhance selectivity and potency against specific targets, such as opioid receptors . The modifications in the structure of compounds related to exo-8-boc-8-azabicyclo[3.2.1]octane have shown promising results in improving therapeutic profiles.
  • Bioactive Molecule Development:
    The compound's unique structure has been leveraged to develop bioactive molecules that exhibit significant pharmacological effects, including analgesic and anti-inflammatory properties .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds within the tropane class:

CompoundBiological Activity
2-Azabicyclo[3.2.1]octaneSignificant potential in drug discovery
Exo-3-amino-8-boc-8-azabicyclo[3.2.1]octaneDifferent reactivity due to amino group presence

Applications in Scientific Research

This compound is utilized in various fields:

Chemistry

It serves as a key intermediate in synthesizing tropane alkaloids and other nitrogen-containing heterocycles, contributing to advancements in synthetic organic chemistry.

Biology

The compound is valuable for studying biological systems and developing new bioactive molecules that can lead to novel therapeutic strategies.

Industry

In industrial applications, it is used for producing fine chemicals and pharmaceuticals, showcasing its versatility beyond academic research.

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